(3,4-Difluoro-5-morpholinophenyl)boronic acid
Description
Properties
IUPAC Name |
(3,4-difluoro-5-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-8-5-7(11(15)16)6-9(10(8)13)14-1-3-17-4-2-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHYGVQNISVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205241 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-18-4 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halide
The most common and effective method for synthesizing this compound involves the palladium-catalyzed borylation of the corresponding aryl bromide or iodide precursor. The general reaction scheme is:
- Starting Material: 3,4-difluoro-5-morpholinophenyl bromide (or iodide)
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Pd(dppf)Cl2 (palladium complex with 1,1'-bis(diphenylphosphino)ferrocene)
- Base: Potassium acetate (KOAc)
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated temperatures, typically 80–100 °C
This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronic ester intermediate. Subsequent hydrolysis of the boronic ester produces the target boronic acid.
Hydrolysis of Boronic Ester to Boronic Acid
The boronic ester intermediate formed in the borylation step is converted to the boronic acid by hydrolysis. A typical method includes:
- Treatment with ammonium acetate and sodium periodate in a mixture of acetone and water
- Purification by trituration with hexane/dichloromethane mixtures
This step yields the boronic acid as a solid in moderate to good yields (e.g., ~64% reported for similar boronic acids).
Alternative Lithiation and Borylation Route
For certain substituted aryl boronic acids, ortho-lithiation followed by quenching with triisopropyl borate is employed. The procedure involves:
- Formation of lithium diisopropylamide (LDA) by reaction of diisopropylamine with n-butyllithium at 0 °C
- Cooling the aryl substrate in anhydrous THF to -78 °C
- Addition of LDA to effect ortho-lithiation
- Quenching with triisopropyl borate to form the boronic ester
- Hydrolysis to boronic acid with aqueous HCl
While this method is more common for ortho-substituted systems, it can be adapted for fluorinated morpholinophenyl derivatives if regioselectivity and functional group tolerance are favorable.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of aryl bromide | Pd(dppf)Cl2, B2pin2, KOAc, DMF, 80-100 °C | 85-90 | High selectivity, scalable for industrial use |
| Hydrolysis of boronic ester | NH4OAc, NaIO4, acetone/water mixture | ~64 | Purification by trituration improves purity |
| Ortho-lithiation/borylation | LDA, n-BuLi, triisopropyl borate, THF, -78 °C | 59-65 | One-pot operation, suitable for challenging substrates |
Industrial Production Considerations
Industrial synthesis of this compound generally follows the palladium-catalyzed borylation route due to:
- High yields and purity achievable
- Mild reaction conditions compatible with sensitive substituents such as fluorine and morpholine
- Scalability with continuous flow reactors and automated systems to optimize cost and environmental impact
Optimization focuses on catalyst loading, base quantity, solvent choice, and reaction time to maximize throughput while minimizing waste and side reactions.
Research Findings and Notes
- The presence of fluorine atoms at the 3,4-positions on the phenyl ring enhances the stability of the boronic acid and influences the electronic properties, which is beneficial for subsequent cross-coupling reactions.
- Morpholine substitution at the 5-position provides steric and electronic effects that can affect reactivity; hence, reaction conditions are carefully controlled to avoid decomposition or side reactions.
- Lithium tert-butoxide and butyl lithium are sometimes used in related synthetic steps to generate intermediates under inert atmosphere and low temperatures to maintain selectivity and yield.
- Extraction and purification steps typically involve ethyl acetate, brine washes, and drying over anhydrous magnesium sulfate to isolate the product as a yellow solid with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Borylation | Pd(dppf)Cl2, B2pin2, KOAc, DMF, 80-100 °C | High yield, scalable, mild | Requires expensive Pd catalyst |
| Hydrolysis of Boronic Ester | NH4OAc, NaIO4, acetone/water | Efficient conversion to acid | Moderate yield, purification needed |
| Ortho-lithiation/Borylation | LDA, n-BuLi, triisopropyl borate, THF, -78 °C | Useful for ortho-substituted acids | Sensitive to moisture, low temp required |
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-morpholinophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids, depending on the specific reaction and reagents used.
Scientific Research Applications
(3,4-Difluoro-5-morpholinophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-morpholinophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| (3,4-Difluoro-5-morpholinophenyl)boronic acid | 1704067-18-4 | 3,4-diF; 5-morpholine | C₁₀H₁₂BF₂NO₃ | Reference compound |
| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 3-morpholine; no fluorine | C₁₀H₁₄BNO₃ | Lacks fluorine substituents |
| (3-Fluoro-5-morpholinophenyl)boronic acid | 1217500-95-2 | 3-F; 5-morpholine | C₁₀H₁₂BFNO₃ | Single fluorine at position 3 |
| (3,5-Difluoro-4-methoxyphenyl)boronic acid | 208641-98-9 | 3,5-diF; 4-methoxy | C₇H₆BF₂O₃ | Methoxy replaces morpholine |
| (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid | 2055539-69-8 | 3-difluoromethoxy; 5-F | C₇H₆BF₃O₃ | Difluoromethoxy instead of morpholine |
Electronic and Reactivity Differences
- Fluorine Substitution: The 3,4-difluoro groups in the reference compound increase electron-withdrawing effects compared to non-fluorinated analogs like (3-Morpholinophenyl)boronic acid. This lowers the pKa, enhancing boronic acid reactivity at physiological pH (7.4) .
- Morpholine vs. Methoxy : Morpholine’s nitrogen atom provides hydrogen-bonding capability and improved water solubility compared to methoxy groups, which are purely electron-donating .
2.2.1. Enzyme Inhibition
- In studies of R39 β-lactamase inhibition, meta-substituted aryl boronic acids (e.g., 3-substituted analogs) showed IC₅₀ values of 20–30 µM, while ortho-substituted derivatives were less potent .
- Histone Deacetylase (HDAC) Inhibition: Boronic acids with extended aromatic systems (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrated HDAC inhibition at 1 µM . The reference compound’s morpholine group may modulate selectivity for fungal vs. mammalian targets.
2.2.2. Antibacterial Activity
- Mycobacterium tuberculosis (Mtb) Targeting: Dimeric boronic acids with optimized spacer lengths (1.6–3 nm) showed MICs of 780–3100 µM against Mtb . While the reference compound is monomeric, its fluorine and morpholine substituents could enhance glycan-binding specificity in mycobacterial cell walls.
2.2.3. Anticancer Activity
- Cytotoxicity : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibited sub-micromolar cytotoxicity in triple-negative breast cancer cells . The reference compound’s morpholine group may reduce off-target effects compared to these polyaromatic analogs.
Physicochemical Properties
| Property | This compound | (3-Morpholinophenyl)boronic acid | (3,5-Difluoro-4-methoxyphenyl)boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.02 | 227.04 | 199.93 |
| Calculated LogP | ~1.5 (estimated) | ~1.2 | ~1.8 |
| Solubility | Moderate (due to morpholine) | High | Low (hydrophobic methoxy) |
| pKa (estimated) | ~7.8–8.2 | ~8.5–9.0 | ~8.0–8.5 |
Biological Activity
(3,4-Difluoro-5-morpholinophenyl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a boronic acid moiety attached to a morpholinophenyl group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development. Its chemical formula is , and it has a molecular weight of 243.015 g/mol .
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, enabling it to act as an enzyme inhibitor or molecular probe. This property is particularly useful in the development of therapies targeting specific enzymes involved in disease processes .
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Antiviral Activity : Studies have suggested that boronic acids can inhibit viral enzymes, making them candidates for antiviral drug development. For instance, certain derivatives have shown promising results against viral polymerases .
- Anticancer Potential : Boronic acids are being explored for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation. The structural features of this compound may enhance its efficacy as a proteasome inhibitor .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes through its boronic acid functionality has been demonstrated in various studies, suggesting potential applications in treating diseases where enzyme dysregulation is a factor .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of boronic acids in various biological contexts:
- Inhibition of Viral Enzymes : A study demonstrated that certain boronic acid derivatives could inhibit the activity of the NS5B RNA polymerase in Hepatitis C virus (HCV), with IC50 values indicating effective inhibition at low concentrations .
- Cancer Cell Lines : Research involving cancer cell lines has shown that compounds similar to this compound can induce apoptosis and inhibit cell growth through proteasome inhibition pathways .
- Antimicrobial Activity : Preliminary assessments indicate that this compound might possess antimicrobial properties, although further studies are needed to establish its effectiveness against specific bacterial strains .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simple phenyl ring | Limited reactivity |
| (4-Fluorophenyl)boronic Acid | Fluorine substitution | Moderate enzyme inhibition |
| (4-Methylphenyl)boronic Acid | Methyl substitution | Anticancer activity |
| This compound | Difluoro and morpholine group | Enhanced enzyme inhibition and potential antiviral effects |
The presence of both fluorine atoms and a morpholine ring in this compound enhances its reactivity and selectivity compared to simpler boronic acids.
Q & A
Advanced Question
- Bioisosteric replacement : Replace carboxyl or phosphate groups in target molecules with the boronic acid moiety to enhance binding via reversible ester formation with diols (e.g., enzyme active sites) .
- Molecular docking : Screen against proteins like proteases or kinases, leveraging the morpholine group’s hydrogen-bonding potential .
- MD simulations : Assess stability of boronate complexes in aqueous environments .
How do fluorine substituents impact the compound’s Lewis acidity and stability?
Advanced Question
Fluorine atoms increase Lewis acidity by polarizing the B–O bond. This is quantified via:
- Gutmann-Beckett method : Use Et₃PO as a probe in ³¹P NMR to determine acceptor number (AN) .
- Hydrolytic stability : Fluorine’s electron-withdrawing effect reduces boronic acid hydrolysis. Stability in aqueous buffers (pH 5–8) is validated by monitoring [B] via ICP-MS over 24–72 hours .
What methodologies are used to evaluate biological activity in cancer cell lines?
Advanced Question
- Cytotoxicity assays : MTT or CellTiter-Glo® assays in HeLa or MCF-7 cells, with IC₅₀ values compared to controls (e.g., bortezomib) .
- Target engagement : Fluorescent probes (e.g., ANBP1) compete with the compound for diol-binding sites, measured via fluorescence polarization .
- Metabolic stability : Incubate with liver microsomes; quantify parent compound degradation via LC-MS/MS .
How can Design of Experiments (DoE) optimize reaction conditions for high-yield coupling?
Advanced Question
A mixed-variable DoE approach (Table 1) evaluates:
| Variable | Options |
|---|---|
| Ligand | SPhos, XPhos, DavePhos |
| Base | K₂CO₃, CsF, NaOtBu |
| Solvent | Dioxane/H₂O, THF/H₂O |
| Temperature | 60°C, 80°C, 100°C |
Analysis : Response surface methodology (RSM) identifies optimal ligand/base pairs. For example, XPhos/CsF in dioxane/H₂O at 80°C maximizes yield .
What safety protocols are critical for handling this compound?
Advanced Question
- Toxicity mitigation : Use gloveboxes or fume hoods due to potential boronic acid toxicity (LD₅₀ data inferred from analogues) .
- Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize with excess NaHCO₃ before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
